

IUPAC name for 3-Amino-N,N-dimethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-N,N-dimethylpiperidine-1-carboxamide

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An In-depth Technical Guide to **3-Amino-N,N-dimethylpiperidine-1-carboxamide**: Synthesis, Characterization, and Potential Applications

Abstract

The 3-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmaceutical agents. This guide provides a comprehensive technical overview of a specific, less-documented derivative: **3-Amino-N,N-dimethylpiperidine-1-carboxamide**. Due to the compound's novelty, this document emphasizes a prospective approach, detailing a robust and logical synthetic strategy, outlining state-of-the-art analytical methods for its characterization, and discussing its potential pharmacological relevance based on established structure-activity relationships of analogous compounds. This whitepaper is intended for researchers and drug development professionals seeking to explore novel chemical matter within this important class of heterocycles.

Chemical Identity and Predicted Physicochemical Properties

Compound Identification

The unambiguous identification of a molecule is paramount for reproducible scientific investigation. The structural and naming conventions for the target compound are outlined below.

- IUPAC Name: **3-Amino-N,N-dimethylpiperidine-1-carboxamide**
- Molecular Formula: C₈H₁₇N₃O
- Structure: (Self-generated image for illustrative purposes)

Table 1: Core Chemical Identifiers

Identifier	Value
IUPAC Name	3-Amino-N,N-dimethylpiperidine-1-carboxamide
Molecular Formula	C ₈ H ₁₇ N ₃ O
Molecular Weight	171.24 g/mol
Canonical SMILES	CN(C)C(=O)N1CCCC(C1)N

| InChI Key| MAAXXMKMMFYNQL-UHFFFAOYSA-N |

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The values below are estimated based on computational models and the contribution of the compound's functional groups. These properties are essential for designing formulation, absorption, distribution, metabolism, and excretion (ADME) studies.

Table 2: Predicted Physicochemical Data

Property	Predicted Value	Rationale and Significance
logP (Octanol/Water)	~ -0.5	The negative value suggests high hydrophilicity, driven by the primary amine, the tertiary amine within the carboxamide, and the carbonyl oxygen. This predicts good aqueous solubility but potentially poor passive membrane permeability.
Topological Polar Surface Area (TPSA)	58.0 Å ²	This moderate TPSA value is favorable for oral bioavailability, suggesting a balance between solubility and membrane transport characteristics.
pKa (Most Basic)	~9.5 - 10.0	The primary amine at the C3 position is predicted to be the most basic center, making the molecule a cation at physiological pH. This has significant implications for receptor interaction and solubility.
Hydrogen Bond Donors	1 (from -NH ₂)	The primary amine is a key hydrogen bond donor, crucial for interacting with biological targets like enzyme active sites or G-protein coupled receptors (GPCRs).

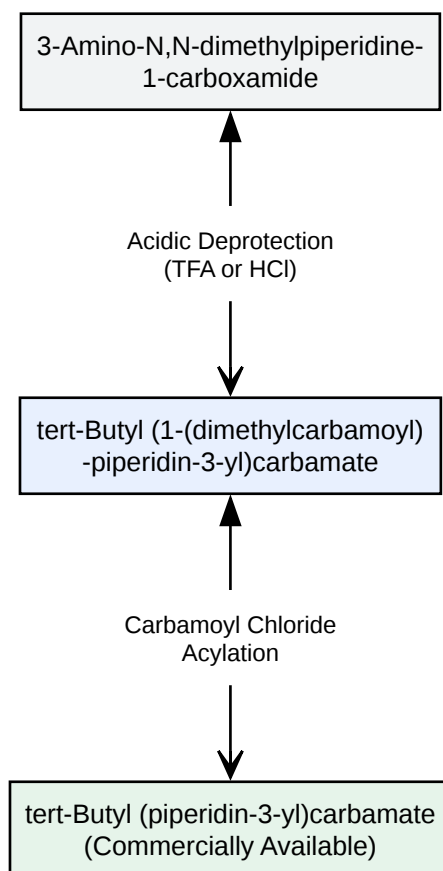
| Hydrogen Bond Acceptors | 3 (from N1, C=O, N(Me)₂) | Multiple acceptor sites enhance aqueous solubility and provide additional points for molecular recognition. |

Proposed Synthetic Strategy and Experimental Protocol

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis is critical for the practical exploration of a novel compound. The primary challenge in synthesizing **3-Amino-N,N-dimethylpiperidine-1-carboxamide** is the selective functionalization of the piperidine ring's two nitrogen atoms, which possess different nucleophilicities. The C3-primary amine is sterically more accessible but less nucleophilic than the N1-secondary amine.

Our proposed retrosynthesis hinges on a protecting group strategy. By temporarily masking the reactive C3-amino group, we can selectively install the N,N-dimethylcarboxamide moiety at the N1 position. The most common and robust protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, which is stable to the basic conditions of the subsequent acylation step and can be removed cleanly under acidic conditions.

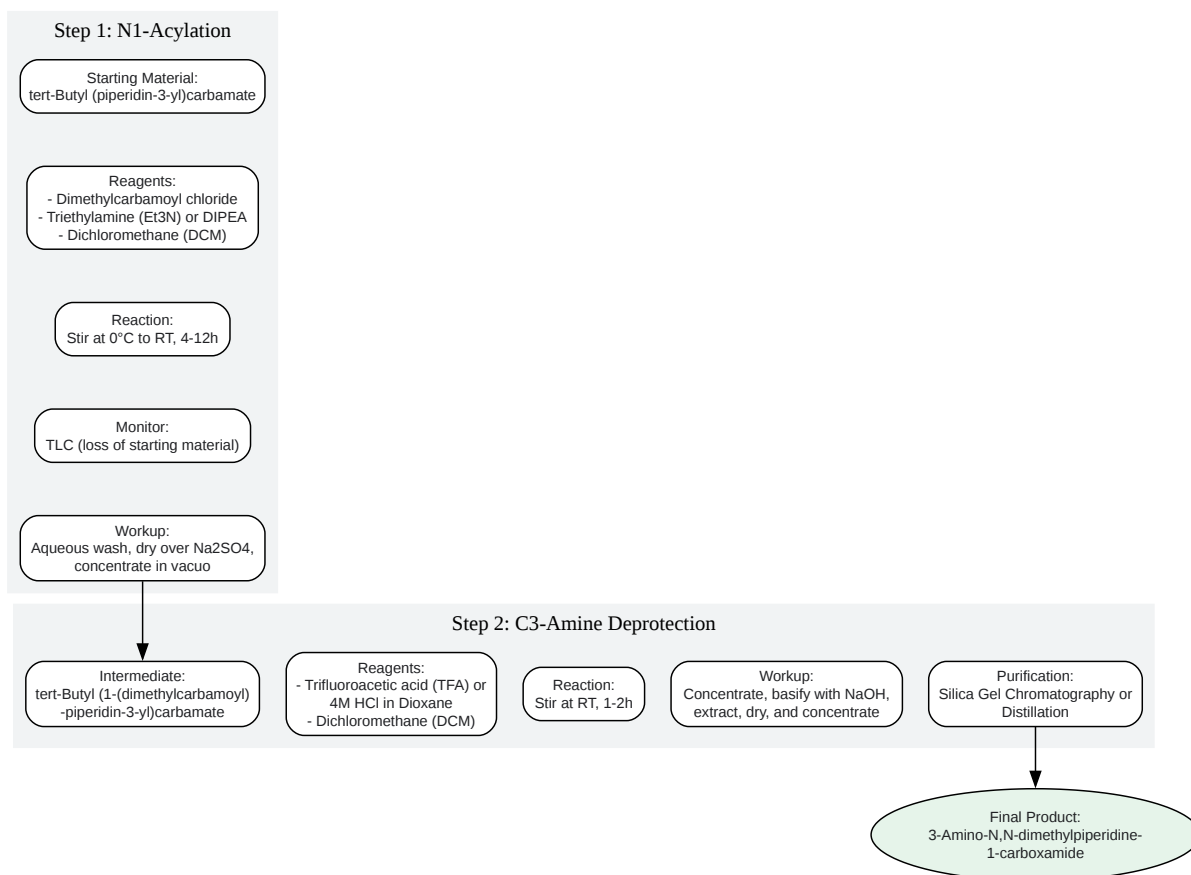


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Caption: Retrosynthetic analysis of the target compound.

Detailed Forward Synthesis Workflow

This protocol is designed as a self-validating system, incorporating in-process checks (e.g., TLC) to ensure reaction completion before proceeding to the next step.



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Caption: Step-by-step workflow for the proposed synthesis.

Experimental Protocol

Step 1: Synthesis of tert-Butyl (1-(dimethylcarbamoyl)piperidin-3-yl)carbamate

- **Setup:** To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl (piperidin-3-yl)carbamate (1.0 eq). Dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M).
- **Base Addition:** Cool the solution to 0°C using an ice bath. Add triethylamine (Et₃N, 1.5 eq) dropwise. The base is crucial to neutralize the HCl generated during the reaction.
- **Acylation:** Add N,N-dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution.
 - **Causality Insight:** The secondary amine at N1 is a stronger nucleophile than the nitrogen of the Boc-protected amine, ensuring selective acylation at the desired position.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate. This product can often be used in the next step without further purification.

Step 2: Synthesis of **3-Amino-N,N-dimethylpiperidine-1-carboxamide**

- **Setup:** Dissolve the crude intermediate from Step 1 in DCM (approx. 0.2 M) in a round-bottom flask.
- **Deprotection:** Add an excess of a strong acid. Two common and effective systems are:
 - **Option A (TFA):** Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
 - **Option B (HCl):** Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 1-2 hours.

- Reaction Monitoring: Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the Boc-protected intermediate.
- Workup:
 - Concentrate the reaction mixture to dryness under reduced pressure to remove the excess acid and solvent.
 - Dissolve the resulting salt in water and cool to 0°C.
 - Carefully adjust the pH to >11 with aqueous NaOH (e.g., 2M solution) to liberate the free base.
 - Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).
 - Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.
- Purification: The crude product can be purified by silica gel column chromatography or vacuum distillation to yield the final, high-purity **3-Amino-N,N-dimethylpiperidine-1-carboxamide**.

Analytical Characterization and Quality Control

Rigorous analytical characterization is required to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic Confirmation

The following spectral data are predicted for the target structure and are essential for its unambiguous confirmation.

Table 3: Predicted NMR and MS Data

Analysis	Predicted Observations
^1H NMR	- ~2.85 ppm (s, 6H): Two equivalent methyl groups on the carboxamide nitrogen. - ~1.5-3.5 ppm (m, 9H): Complex, overlapping multiplets for the piperidine ring protons and the primary amine protons (-NH₂). - The proton at C3 will be a multiplet, coupled to adjacent ring protons.
^{13}C NMR	- ~165 ppm: Carbonyl carbon of the carboxamide. - ~36 ppm: Two equivalent methyl carbons. - ~25-55 ppm: Five distinct signals for the piperidine ring carbons.
Mass Spec (ESI+)	Expected $[\text{M}+\text{H}]^+$: 172.14 m/z

| IR Spectroscopy | - 3300-3400 cm^{-1} : Two distinct N-H stretching bands for the primary amine. - ~1640 cm^{-1} : Strong C=O stretching band for the tertiary amide. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of small molecules in drug development.[\[1\]](#)[\[2\]](#)

Protocol: Reversed-Phase HPLC Method

- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start with a low percentage of B (e.g., 5%), increasing linearly to a high percentage (e.g., 95%) over 10-15 minutes.
- Flow Rate: 1.0 mL/min.

- Detection: UV at 210 nm (for the amide chromophore) and/or Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal detection.
- Validation: Purity should be reported as the peak area percentage of the main component. The method should demonstrate specificity, linearity, and precision.

Potential Pharmacological Significance

The 3-aminopiperidine moiety is a key pharmacophore in many biologically active agents. Its rigidified structure presents a defined vector for the primary amine, which often serves as a crucial interaction point with protein targets. The N,N-dimethylcarboxamide group at the N1 position is not merely a placeholder; it significantly impacts the molecule's properties. It acts as a hydrogen bond acceptor and can improve metabolic stability compared to simpler N-alkyl groups.

- Potential Targets: Compounds containing similar aminopiperidine structures have shown activity as delta opioid receptor agonists, kinase inhibitors, and modulators of other enzyme and receptor systems.^{[3][4]}
- Drug Development Context: The title compound could serve as a valuable building block or a fragment in discovery campaigns. The primary amine at C3 is a versatile handle for further derivatization, allowing for the rapid generation of a library of analogues to explore structure-activity relationships (SAR).

Conclusion

This guide has established a clear identity for **3-Amino-N,N-dimethylpiperidine-1-carboxamide** and presented a robust, scientifically-grounded pathway for its synthesis and characterization. By leveraging a well-established protecting group strategy, the proposed synthesis is both efficient and scalable. The outlined analytical methods provide a framework for quality control and structural confirmation. Given the prevalence of the 3-aminopiperidine scaffold in successful therapeutics, this novel derivative represents a promising starting point for further investigation in medicinal chemistry and drug discovery programs.

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- To cite this document: BenchChem. [IUPAC name for 3-Amino-N,N-dimethylpiperidine-1-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113625#iupac-name-for-3-amino-n-n-dimethylpiperidine-1-carboxamide]

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